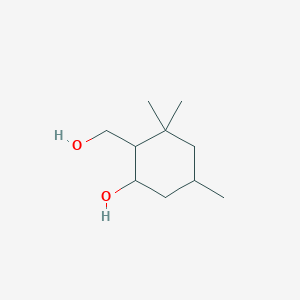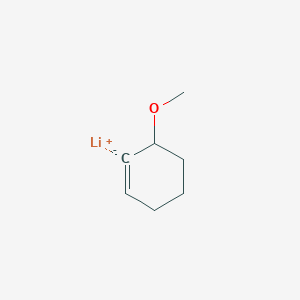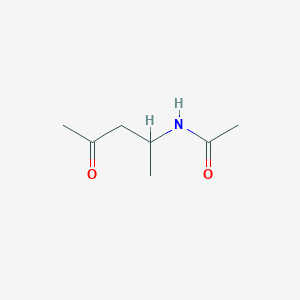![molecular formula C15H28N2O3Si B12564928 N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine CAS No. 143203-40-1](/img/structure/B12564928.png)
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine is a complex organic compound that features both silane and amine functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous materials, making it useful in surface modification and as a coupling agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 4-bromoethylbenzene with ethylenediamine to form an intermediate. This intermediate is then reacted with trimethoxysilane under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can react with the trimethoxysilyl group under mild conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Silanol derivatives or other substituted silanes.
Aplicaciones Científicas De Investigación
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Mecanismo De Acción
The mechanism by which N1-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine exerts its effects is primarily through its functional groups. The trimethoxysilyl group can form strong bonds with siliceous surfaces, while the amine groups can interact with various organic and inorganic species. These interactions facilitate the formation of stable, functionalized surfaces and materials.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but lacks the ethane-1,2-diamine moiety.
N-(3-trimethoxysilylpropyl)diethylenetriamine: Contains a similar silane group but has a different amine structure.
Uniqueness
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine is unique due to the combination of its silane and amine functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to interact with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and technologies.
Propiedades
Número CAS |
143203-40-1 |
|---|---|
Fórmula molecular |
C15H28N2O3Si |
Peso molecular |
312.48 g/mol |
Nombre IUPAC |
N'-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C15H28N2O3Si/c1-18-21(19-2,20-3)13-9-15-6-4-14(5-7-15)8-11-17-12-10-16/h4-7,17H,8-13,16H2,1-3H3 |
Clave InChI |
RODIMMODMYDEHQ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCC1=CC=C(C=C1)CCNCCN)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)

![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)

![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
